molecular formula C12H10O2S B14554162 7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid CAS No. 62245-81-2

7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid

Cat. No.: B14554162
CAS No.: 62245-81-2
M. Wt: 218.27 g/mol
InChI Key: AYBQPAMKTWCGKL-UHFFFAOYSA-N
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Description

7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid: is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of an indene and a thiophene ring, with a carboxylic acid functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of indenothiophenes, including 7,8-Dihydro-6H-indeno[4,5-b]thiophene, can be carried out using cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to design and synthesize new pharmaceuticals with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and polymers. Its unique properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of 7,8-Dihydro-6H-indeno[4,5-b]thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests that it could interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its fused ring system, which combines the properties of both indene and thiophene rings. This structural feature imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

62245-81-2

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

7,8-dihydro-6H-cyclopenta[g][1]benzothiole-2-carboxylic acid

InChI

InChI=1S/C12H10O2S/c13-12(14)10-6-8-5-4-7-2-1-3-9(7)11(8)15-10/h4-6H,1-3H2,(H,13,14)

InChI Key

AYBQPAMKTWCGKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C3=C(C=C2)C=C(S3)C(=O)O

Origin of Product

United States

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